molecular formula C7H7BrClNO B8766006 5-(2-Bromoethoxy)-2-chloropyridine

5-(2-Bromoethoxy)-2-chloropyridine

Cat. No.: B8766006
M. Wt: 236.49 g/mol
InChI Key: GRKLLVXRLOCZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Bromoethoxy)-2-chloropyridine is a halogenated pyridine derivative characterized by a 2-chloropyridine core substituted with a 2-bromoethoxy group at the 5-position. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the preparation of bioactive molecules through nucleophilic substitution reactions, where the bromine atom acts as a leaving group . Its structure allows for further functionalization, making it valuable in constructing complex heterocyclic systems .

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

5-(2-bromoethoxy)-2-chloropyridine

InChI

InChI=1S/C7H7BrClNO/c8-3-4-11-6-1-2-7(9)10-5-6/h1-2,5H,3-4H2

InChI Key

GRKLLVXRLOCZBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OCCBr)Cl

Origin of Product

United States

Comparison with Similar Compounds

Receptor Binding and Functional Activity :

  • ABT-594 : Exhibits high affinity for neuronal α4β2 nAChRs (Ki = 37–55 pM) with >180,000-fold selectivity over neuromuscular α1β1δγ subtypes . In functional assays, it acts as an agonist (EC₅₀ = 140–1220 nM across neuronal nAChRs) .
  • 5-(2-Bromoethoxy)-2-chloropyridine: No direct biological data reported, but its structural role in synthesizing nAChR-targeting compounds (e.g., ABT-594) highlights its indirect pharmacological relevance .

Comparison with Epibatidine : ABT-594 shows superior selectivity (180,000-fold) compared to epibatidine (38-fold), reducing side effects like neuromuscular blockade . However, ABT-594’s clinical development was halted due to α3β4 nAChR-mediated emesis and nausea .

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